molecular formula C10H9NS B181049 4-Methyl-quinoline-2-thiol CAS No. 4437-65-4

4-Methyl-quinoline-2-thiol

Cat. No. B181049
CAS RN: 4437-65-4
M. Wt: 175.25 g/mol
InChI Key: OJOPTXKXKPMMGC-UHFFFAOYSA-N
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Description

4-Methyl-quinoline-2-thiol is a chemical compound with the molecular formula C10H9NS . It is used in various applications in the field of synthetic organic chemistry .


Synthesis Analysis

The synthesis of quinoline derivatives, including 4-Methyl-quinoline-2-thiol, has been extensively studied. Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are commonly used . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .


Molecular Structure Analysis

The molecular structure of 4-Methyl-quinoline-2-thiol is characterized by a quinoline ring with a methyl group at the 4th position and a thiol group at the 2nd position .


Chemical Reactions Analysis

Quinoline derivatives, including 4-Methyl-quinoline-2-thiol, are known to undergo various chemical reactions. These reactions often involve the functionalization of the quinoline scaffold for biological and pharmaceutical activities .


Physical And Chemical Properties Analysis

Thiols, including 4-Methyl-quinoline-2-thiol, are known to have lower boiling points and are less soluble in water and other polar solvents than alcohols of similar molecular weight .

Scientific Research Applications

  • Pharmaceutical and Medicinal Chemistry

    • Quinoline and its analogues have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry .
    • Quinoline is an essential scaffold for leads in drug discovery .
    • Various selected quinolines and derivatives have potential biological and pharmaceutical activities .
    • The synthesis of bioactive chalcone derivatives anchored with heterocyclic compounds in different classes that have pharmacological activities .
  • Synthetic Organic Chemistry

    • Quinoline is an essential segment of both natural and synthetic compounds .
    • A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold .
    • Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of this compound .
  • Industrial Chemistry

    • Quinoline has a potential for industrial applications .
    • The simplicity and cost-effectiveness of this methodology are attractive for large scale synthesis .
  • Electrochemical Studies

    • 2-Quinolinethiol has been used to study the electrochemical behavior of 2-Quinolinethiol using a hanging mercury drop electrode .
  • HIV Integrase Inhibitors

    • 4-Quinolone derivatives have found wide application in the biological and medicinal chemistry as HIV integrase inhibitors .
    • These compounds can inhibit the integration of the HIV virus into the host genome, which is a crucial step in the HIV replication cycle .
  • Snake Venom Metalloprotease Inhibitors

    • 4-Quinolone derivatives can act as inhibitors of snake venom metalloproteases .
    • These compounds can neutralize the toxic effects of snake venom, providing a potential therapeutic approach for snakebite treatment .

Safety And Hazards

4-Methyl-quinoline-2-thiol should be handled with care. It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation are advised .

Future Directions

Quinoline derivatives, including 4-Methyl-quinoline-2-thiol, have been the focus of recent research due to their potential biological and pharmaceutical activities. Future research directions may include the development of more efficient synthesis protocols, exploration of new chemical reactions, and investigation of their biological activities .

properties

IUPAC Name

4-methyl-1H-quinoline-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NS/c1-7-6-10(12)11-9-5-3-2-4-8(7)9/h2-6H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJOPTXKXKPMMGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=S)NC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30352281
Record name 4-Methyl-quinoline-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-quinoline-2-thiol

CAS RN

4437-65-4
Record name 4437-65-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138782
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Methyl-quinoline-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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